molecular formula C11H26O2Si B12555962 tert-Butyl(methyl)dipropoxysilane CAS No. 168900-91-2

tert-Butyl(methyl)dipropoxysilane

Cat. No.: B12555962
CAS No.: 168900-91-2
M. Wt: 218.41 g/mol
InChI Key: FVAPHZVGZPHCKW-UHFFFAOYSA-N
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Description

tert-Butyl(methyl)dipropoxysilane is an organosilicon compound featuring a silicon atom bonded to a tert-butyl group, a methyl group, and two propoxy groups. Organosilicon compounds with tert-butyl substituents are widely used in organic synthesis as protecting groups for alcohols or amines due to their steric bulk and stability under various reaction conditions . The propoxy groups in this compound likely enhance solubility in organic solvents and modulate reactivity compared to shorter alkoxy chains (e.g., methoxy) or halide-substituted silanes.

Synthesis: A plausible synthetic route involves reacting tert-butylmethyldichlorosilane with propanol in the presence of a base (e.g., triethylamine) to replace the chloride groups with propoxy substituents. Similar methods are documented for tert-butyldimethylsilanes, where chlorosilane precursors react with alcohols to form silyl ethers .

Applications: tert-Butyl silanes are critical intermediates in pharmaceuticals (e.g., antiviral agents and enzyme inhibitors) and materials science. The propoxy groups may improve compatibility in polymer matrices or nonpolar solvents, expanding utility in coatings or battery electrolytes .

Properties

CAS No.

168900-91-2

Molecular Formula

C11H26O2Si

Molecular Weight

218.41 g/mol

IUPAC Name

tert-butyl-methyl-dipropoxysilane

InChI

InChI=1S/C11H26O2Si/c1-7-9-12-14(6,11(3,4)5)13-10-8-2/h7-10H2,1-6H3

InChI Key

FVAPHZVGZPHCKW-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C)(C(C)(C)C)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(methyl)dipropoxysilane typically involves the reaction of tert-butylmethylchlorosilane with propanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the propoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silicon-chlorine bond.

    Catalyst/Base: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Reactants: tert-Butylmethylchlorosilane and propanol

    Catalyst: Sodium hydroxide or potassium hydroxide

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(methyl)dipropoxysilane can undergo various chemical reactions, including:

    Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The silicon-oxygen bonds can be reduced to form silanes.

    Substitution: The propoxy groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids

    Reduction: Silanes

    Substitution: Corresponding substituted silanes with amines or thiols

Scientific Research Applications

Chemistry: tert-Butyl(methyl)dipropoxysilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a protecting group for alcohols and amines in organic synthesis.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption.

Medicine: While not directly used as a drug, this compound can be utilized in the development of drug delivery systems, particularly in modifying the surface properties of nanoparticles.

Industry: In the industrial sector, this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials with enhanced properties.

Mechanism of Action

The mechanism by which tert-Butyl(methyl)dipropoxysilane exerts its effects is primarily through the formation of strong silicon-oxygen bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets include hydroxyl groups on surfaces, where the silicon atom forms covalent bonds, leading to modified surface properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl-Containing Silanes

Compound Name Substituents Molecular Weight* Key Properties Applications References
tert-Butyl(methyl)dipropoxysilane tert-butyl, methyl, 2×propoxy ~278.5† High steric bulk, moderate polarity Protecting groups, organic synthesis -
tert-Butyl((methoxy)dimethylsilane (3e) tert-butyl, dimethyl, methoxy 216.4 Low polarity, hydrolytically stable Alcohol protection, cross-coupling
tert-Butyl(3-chloropropoxy)dimethylsilane tert-butyl, dimethyl, 3-chloropropoxy 238.8 Electrophilic reactivity Alkylation reagents
tert-Butyldimethyl(((tetrahydropyranyl)oxy)silane (6) tert-butyl, dimethyl, tetrahydropyranyl 326.6 Thermal stability, chiral environment Carbohydrate chemistry

*Molecular weights calculated from empirical formulas. †Estimated based on analogous structures.

Key Observations :

  • Substituent Effects: Propoxy groups in this compound increase hydrophobicity compared to methoxy derivatives (e.g., 3e), enhancing solubility in nonpolar media. Chloropropoxysilanes (e.g., ) exhibit higher electrophilicity, enabling nucleophilic substitution reactions.
  • Steric Hindrance : The tert-butyl group provides significant steric protection, stabilizing sensitive functional groups in synthetic intermediates .

Reactivity and Stability

Table 2: Thermal and Chemical Properties

Compound Boiling Point (°C) Stability Notes Reactivity Profile References
Methyl tert-butyl ether (MTBE) 55.2 Highly flammable, volatile Prone to oxidation
This compound (inferred) ~250–300† Hydrolytically stable in neutral conditions Susceptible to acid/base cleavage -
tert-Butylchlorodimethylsilane 142–144 Moisture-sensitive, exothermic hydrolysis Reacts with alcohols, amines

†Estimated based on higher molecular weight and alkoxy substituents.

Key Observations :

  • Thermal Stability : tert-Butyl silanes exhibit higher thermal stability compared to MTBE due to stronger Si–C bonds and reduced volatility .
  • Hydrolytic Stability : Propoxy groups in this compound likely slow hydrolysis compared to chlorosilanes (e.g., ), which react rapidly with water.

Molecular Dynamics and Solid-State Behavior

highlights that tert-butyl groups in molecular solids exhibit distinct reorientation behaviors depending on their substitution patterns. For example, 2,5-ditert-butyl derivatives show three distinct rotor types contributing to relaxation processes, whereas 2,4-isomers require broader distribution models (e.g., Frolich spectral density) . This suggests that tert-butyl substituents in silanes may similarly influence crystallization and bulk material properties, such as melting points or solubility.

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